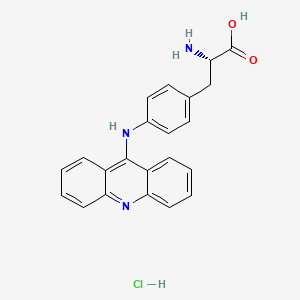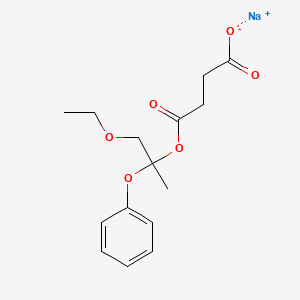![molecular formula C10H18 B14502468 2,2,3,3-Tetramethylbicyclo[2.2.0]hexane CAS No. 64141-43-1](/img/structure/B14502468.png)
2,2,3,3-Tetramethylbicyclo[2.2.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetramethylbicyclo[2.2.0]hexane is a bicyclic hydrocarbon with a unique structure characterized by two fused cyclobutane rings. This compound is notable for its high degree of strain due to the presence of four-membered rings, which makes it an interesting subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetramethylbicyclo[2.2.0]hexane typically involves the [2+2] cycloaddition reaction. One common method starts with the reaction of dimethyl acetylenedicarboxylate with (E)-1,4-dichlorobut-2-ene, followed by a series of steps to form the desired bicyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. This often includes optimizing reaction conditions to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3,3-Tetramethylbicyclo[2.2.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of alkanes or other reduced derivatives.
Substitution: Halogenation and other substitution reactions are possible, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are frequently used.
Substitution: Halogenation can be achieved using chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alkanes.
Applications De Recherche Scientifique
2,2,3,3-Tetramethylbicyclo[2.2.0]hexane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the effects of ring strain and the reactivity of bicyclic systems.
Biology and Medicine: While specific biological applications are limited, its derivatives may be explored for potential pharmaceutical uses.
Mécanisme D'action
The mechanism by which 2,2,3,3-Tetramethylbicyclo[2.2.0]hexane exerts its effects is primarily related to its high ring strain and reactivity. The molecular targets and pathways involved are often studied to understand the compound’s behavior in various chemical reactions .
Comparaison Avec Des Composés Similaires
- 2,2,3,3-Tetramethylbicyclo[2.2.1]heptane
- 8,8-Diethylbicyclo[3.2.1]octane
- 3-Isopropylbicyclo[3.2.0]heptane
Comparison: 2,2,3,3-Tetramethylbicyclo[2.2.0]hexane is unique due to its high degree of ring strain and the presence of two fused cyclobutane rings. This distinguishes it from other similar compounds, which may have different ring sizes and degrees of strain .
Propriétés
Numéro CAS |
64141-43-1 |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
2,2,3,3-tetramethylbicyclo[2.2.0]hexane |
InChI |
InChI=1S/C10H18/c1-9(2)7-5-6-8(7)10(9,3)4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
KRCXIMSZULVSRM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC2C1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethyl 4-aminobenzoate](/img/structure/B14502406.png)
![1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol](/img/structure/B14502413.png)

![6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14502435.png)






![Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane](/img/structure/B14502470.png)
